
2-Methoxyethyldiethylamine
Overview
Description
2-Methoxyethyldiethylamine is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What established synthetic routes are used for 2-Methoxyethyldiethylamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of diethylamine with 2-methoxyethyl halides under alkaline conditions (pH 8.5–9.5) in polar aprotic solvents like DMF or acetone enhances reactivity. Critical parameters include:
- Temperature : 60–80°C (higher temperatures improve kinetics but risk side reactions).
- Stoichiometry : Excess diethylamine ensures complete conversion of the alkylating agent.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- GC-MS : Quantifies purity and identifies volatile byproducts.
- NMR (¹H, ¹³C) : Confirms structural integrity via chemical shifts (e.g., methoxy protons at δ 3.2–3.5 ppm, ethyl groups at δ 1.0–1.2 ppm).
- FT-IR : Validates functional groups (C-O stretch at ~1100 cm⁻¹ for methoxy).
Cross-reference spectral data with NIST Chemistry WebBook and PubChem entries to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill Management : Absorb with inert materials (e.g., silica gel) and neutralize with dilute acetic acid.
Adhere to GHS Category 2 guidelines for skin/eye irritation and consult SDS from Aladdin or Cayman Chemical for compound-specific risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Conduct a meta-analysis using heterogeneity metrics:
- I² Statistic : Quantifies the percentage of total variation due to heterogeneity (values >50% indicate significant variability).
- Subgroup Analysis : Stratify studies by experimental models (e.g., in vitro vs. in vivo) or dosage ranges.
Apply random-effects models to account for between-study variance, as described in Cochrane guidelines .
Q. What strategies improve the compound’s receptor binding selectivity in neuropharmacological studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy position, alkyl chain length) and compare binding affinities using radioligand assays.
- Isomer Comparisons : Para- and meta-methoxy isomers (e.g., as in methoxyamphetamines) exhibit distinct serotoninergic activities, guiding positional optimization .
- Molecular Docking : Simulate interactions with target receptors (e.g., 5-HT2A) to predict selectivity.
Q. How do solvent polarity and storage conditions influence this compound’s stability?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Solvent Effects : Use non-polar solvents (e.g., hexane) to minimize hydrolysis; avoid protic solvents like methanol.
- Degradation Pathways : NIST data suggests oxidative decomposition of methoxy groups under prolonged light exposure; store in amber vials at -20°C .
Q. Tables
Table 1 : Key Synthetic Parameters and Their Impact
Table 2 : Heterogeneity Metrics for Meta-Analysis (Example)
Study Group | I² Value | Interpretation |
---|---|---|
In vitro models | 75% | High heterogeneity; subgroup analysis needed |
In vivo models | 30% | Moderate heterogeneity |
Properties
CAS No. |
34166-03-5 |
---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
N,N-diethyl-2-methoxyethanamine |
InChI |
InChI=1S/C7H17NO/c1-4-8(5-2)6-7-9-3/h4-7H2,1-3H3 |
InChI Key |
PPXWSSUGLNOXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC |
Origin of Product |
United States |
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